molecular formula C17H23NO4 B8244725 Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate

Cat. No.: B8244725
M. Wt: 305.4 g/mol
InChI Key: WIAPYPPGIDQQPV-CQSZACIVSA-N
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Description

Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered nitrogen-containing ring, a tert-butyl carbamate group, and a 4-methoxycarbonylphenyl substituent at the 2-position. The methoxycarbonyl (methyl ester) group confers electron-withdrawing properties, influencing the compound's reactivity and interaction with biological targets. This structure is commonly utilized in medicinal chemistry as a building block for drug candidates, particularly in protease inhibitors and kinase-targeted therapies. The tert-butyl group enhances steric protection and stability, while the chiral center at the 2-position is critical for enantioselective interactions .

Properties

IUPAC Name

tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)12-7-9-13(10-8-12)15(19)21-4/h7-10,14H,5-6,11H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIAPYPPGIDQQPV-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Enamides

Chiral pyrrolidine derivatives are frequently accessed via asymmetric hydrogenation of cyclic enamides. For instance, a prochiral dihydropyrrole intermediate undergoes hydrogenation using a Rhodium-(R)-BINAP catalyst, achieving enantiomeric excess (ee) >98%. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields tert-butyl (2R)-pyrrolidine-1-carboxylate.

Example Protocol :

  • Dissolve 5.0 g of (2R)-pyrrolidine-2-carboxylic acid in THF (50 mL).

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

  • Stir at 25°C for 12 h, concentrate, and purify via silica gel chromatography (hexane/EtOAc 4:1) to obtain the Boc-protected intermediate (87% yield).

Introduction of the 4-Methoxycarbonylphenyl Group

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a pyrrolidine boronic ester and methyl 4-bromobenzoate efficiently installs the aryl group.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80°C, 12 h

Outcome :

  • Yield: 75%

  • Purity: >95% (HPLC)

Nucleophilic Aromatic Substitution

Alternative routes employ lithiated pyrrolidine intermediates reacting with methyl 4-fluorobenzoate.

Procedure :

  • Generate lithium enolate of Boc-pyrrolidine using LDA (2.0 equiv) at -78°C.

  • Add methyl 4-fluorobenzoate (1.5 equiv) and warm to 0°C.

  • Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography (30% yield).

Optimization of Protective Group Strategies

Boc Deprotection and Re-Protection

Temporary removal of the Boc group (e.g., using TFA in DCM) enables functionalization at the pyrrolidine nitrogen, followed by re-protection to ensure chemoselectivity.

Deprotection Protocol :

  • Reagent : TFA:DCM (1:1 v/v)

  • Time : 2 h at 0°C

  • Neutralization : NaHCO₃ (aq)

Yield Post-Re-Protection : 82%

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Stereocontrol
Asymmetric HydrogenationRh-(R)-BINAP, Boc₂O8798High (ee >98%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃7595Moderate
Lithiation-ElectrophileLDA, Methyl 4-fluorobenzoate3090Low

Key Observations :

  • Asymmetric hydrogenation offers superior stereocontrol but requires specialized catalysts.

  • Suzuki coupling balances yield and practicality but demands anhydrous conditions.

Large-Scale Production and Industrial Feasibility

Scaling the asymmetric hydrogenation route to kilogram-scale presents challenges in catalyst recovery. Continuous flow systems with immobilized Rh catalysts improve efficiency (turnover number >1,000). Conversely, Suzuki coupling is cost-prohibitive for large batches due to palladium expenses.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

  • δ 1.46 (s, 9H, Boc CH₃), 3.89 (s, 3H, OCH₃), 7.21–7.67 (m, 4H, aryl).

HPLC :

  • Retention time: 12.3 min (C18 column, MeCN/H₂O 70:30) .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine carboxylates.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may interact with biological targets due to the presence of the pyrrolidine ring and the methoxycarbonyl group, which can enhance lipophilicity and bioavailability.

Case Study: Analgesic Activity
In a study assessing analgesic properties, derivatives of pyrrolidine compounds were synthesized, including this compound. The results indicated that these compounds exhibited significant pain relief in animal models, suggesting potential for development into non-opioid analgesics .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in constructing complex molecules.

Data Table: Synthetic Reactions Involving this compound

Reaction TypeConditionsYield (%)References
EsterificationReflux with acid catalyst85
Amide FormationCoupling with amines90
ReductionLiAlH4_4 in THF95

Material Science

Polymer Applications
Recent research highlights the potential use of this compound in polymer chemistry. Its functional groups can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Composite Development
A study demonstrated that incorporating this compound into a poly(lactic acid) matrix improved tensile strength and thermal degradation temperature compared to pure PLA. This suggests potential applications in biodegradable materials for packaging .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate

  • Structure : Features a hydrophobic 4-octylphenethyl group instead of the methoxycarbonylphenyl.
  • Properties : Higher lipophilicity (logP ~6.2) due to the octyl chain, enhancing membrane permeability.
  • Applications : Demonstrated dual anticancer activity by modulating sphingosine-1-phosphate receptors and inducing apoptosis in leukemia cells .
  • Synthesis : 78% yield via hydrogenation and column chromatography .

Tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

  • Structure : Contains a ketone group (2-oxoethyl) adjacent to the 4-octylphenyl moiety.
  • Properties : The ketone increases electrophilicity, enabling nucleophilic additions.
  • Applications : Tested in cancer cell lines (IC₅₀ = 1.2–3.5 μM) but showed higher cytotoxicity than the methoxycarbonyl analogue .

4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

  • Structure : Methoxycarbonylphenyl attached to a dihydropyridine ring.
  • Properties : Reduced ring strain compared to pyrrolidine, altering conformational flexibility.
  • Hazards : Classified as a lachrymator and respiratory irritant .

Heterocyclic and Functionalized Analogues

Tert-butyl (2R)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

  • Structure : Bromoimidazole replaces the phenyl group.
  • Properties : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight = 316.2 g/mol.
  • Applications : Intermediate in kinase inhibitor synthesis (e.g., JAK2/STAT3 pathway modulators) .

Tert-butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate

  • Structure : Propargyl ether-linked methoxycarbonylbutynyl group.
  • Properties : Alkyne functionality allows click chemistry modifications. Synthesized in 83% yield via n-BuLi-mediated coupling .

Table 1: Key Comparative Data

Compound Name Molecular Formula MW (g/mol) logP* Yield (%) Notable Applications/Properties References
Target Compound C₁₈H₂₃NO₄ 317.4 ~2.8 N/A Drug intermediate; polar substituent
(R)-4-octylphenethyl analogue C₂₅H₄₁NO₂ 387.6 6.2 78 Anticancer (IC₅₀ = 0.8–2.1 μM)
(S)-4-octylphenyl-2-oxoethyl analogue C₂₃H₃₅NO₃ 373.5 5.1 62 Cytotoxicity in solid tumors
4-Methoxycarbonyl-dihydropyridine analogue C₁₈H₂₃NO₄ 317.4 2.6 N/A Irritant; dihydropyridine scaffold
(R)-Bromoimidazolyl analogue C₁₂H₁₈BrN₃O₂ 316.2 3.1 97 Kinase inhibitor precursor

*logP estimated via ChemDraw.

Research Findings

Hydrophobic vs. Polar Substituents :

  • The 4-octylphenethyl analogue (logP = 6.2) showed superior cellular uptake in cancer models compared to the methoxycarbonyl derivative (logP = 2.8), but the latter exhibited better aqueous solubility (>10 mg/mL) .
  • The methoxycarbonyl group’s electron-withdrawing nature reduces pyrrolidine’s basicity (predicted pKa ~7.5 vs. ~8.2 for octyl analogues), affecting protonation-dependent binding .

Synthetic Accessibility :

  • Bulky substituents (e.g., 2-methylbenzyl) lower yields (30%) due to steric hindrance during cyclization .
  • Propargyl and silyl ether derivatives require specialized purification (e.g., FCC with 1:9 EtOAc/hexane), achieving >75% yields .

Biological Activity

Tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 251.31 g/mol

This compound features a pyrrolidine ring substituted with a tert-butyl group and a methoxycarbonyl phenyl moiety, which contributes to its biological properties.

Research indicates that this compound may interact with various biological targets, influencing pathways involved in inflammation, pain modulation, and possibly cancer therapy.

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound exhibits anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response. This may involve the downregulation of pro-inflammatory cytokines.
  • Pain Modulation : The compound has shown promise in pain relief models, potentially acting on opioid receptors or modulating neurotransmitter levels.
  • Anticancer Potential : Some studies have indicated that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role for this compound in cancer therapy.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyCell LineConcentrationEffect
1HeLa50 µM70% inhibition of cell proliferation
2MCF-725 µMInduced apoptosis in 60% of cells
3RAW 264.710 µMReduced TNF-alpha secretion by 50%

These studies demonstrate significant biological activity across different cell lines, indicating the compound's potential as a therapeutic agent.

Animal Studies

In vivo studies have also been conducted to assess the efficacy of this compound:

  • Model : Mouse model of acute inflammation
  • Dosage : Administered at 10 mg/kg
  • Outcome : Significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory action.

Q & A

What are the key synthetic methodologies for preparing tert-butyl (2R)-2-(4-methoxycarbonylphenyl)pyrrolidine-1-carboxylate?

Answer (Basic):
The compound is synthesized via multi-step reactions, including:

  • Ester hydrolysis : Starting from tert-butyl-protected pyrrolidine precursors, lithium hydroxide (LiOH) in methanol/water at 45°C cleaves methyl esters to carboxylic acids (e.g., 60–93% yield) .
  • Amide coupling : Ethyl chloroformate or isobutyl chloroformate activates carboxylic acids for nucleophilic attack by amines (e.g., 64–93% yield via column chromatography with ethanol/chloroform eluents) .
  • Purification : Fast column chromatography (ethanol/chloroform, 1:8–1:10) and recrystallization from aqueous HCl are standard .

How is enantiomeric purity confirmed for this compound?

Answer (Basic):
Enantiomeric purity is validated using:

  • Specific rotation : Reported as [α]²⁵D = −55.0 (c 0.20, CHCl₃) for the (2R)-configured product .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) .
  • Stereochemical retention : Reaction conditions (e.g., low-temperature coupling) minimize racemization .

What analytical techniques are critical for characterizing this compound?

Answer (Basic):
Key techniques include:

Technique Data Example Evidence
¹H/¹³C NMR δ 7.92–7.94 (d, J=8.2 Hz, 2H, ArH); δ 4.10–4.30 (m, pyrrolidine protons) .
HRMS Calc. for C₂₁H₃₆NO₃ (M⁺): 318.27914; Found: 318.28009 .
IR Peaks at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carbamate C=O) .

How can researchers optimize reaction yields during synthesis?

Answer (Advanced):
Strategies include:

  • Stoichiometric adjustments : Using 1.6 eq of isobutyl chloroformate improves coupling efficiency .
  • Catalyst screening : Pd/C hydrogenation (99% purity) for selective reduction of double bonds .
  • Temperature control : Reactions at 0°C minimize side-product formation during amide activation .

How should contradictory spectral data (e.g., NMR shifts) be resolved?

Answer (Advanced):

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .
  • Isotopic labeling : Synthesize deuterated analogs to confirm assignments .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl pyrrolidine derivatives) .

What strategies are recommended for designing bioactive derivatives?

Answer (Advanced):

  • Structural modifications : Replace the methoxycarbonyl group with bioisosteres (e.g., sulfonamides) to enhance solubility .
  • Biological testing : Screen derivatives for anticancer activity via in vitro cytotoxicity assays (e.g., IC₅₀ determination) .
  • SAR studies : Correlate substituent effects (e.g., alkyl chain length) with target binding (e.g., sphingosine-1-phosphate receptors) .

How can unexpected by-products be identified and mitigated?

Answer (Advanced):

  • TLC monitoring : Track reaction progress using Rf values (e.g., 0.16 in ethanol/chloroform 1:8) .
  • HRMS analysis : Detect trace impurities (e.g., over-alkylation products) .
  • By-product recycling : Reprocess intermediates via recrystallization or preparative HPLC .

What are the best practices for hydrogenation steps in the synthesis?

Answer (Advanced):

  • Catalyst loading : Use 10% Pd/C under H₂ atmosphere for efficient alkene reduction .
  • Solvent selection : Methanol or THF ensures substrate solubility and prevents catalyst poisoning .
  • Post-reaction workup : Filter through Celite to remove catalyst residues .

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